2-Formyl-6-methoxyphenyl 4-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate typically involves the esterification of 2-formyl-6-methoxyphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2-Formyl-6-methoxybenzoic acid.
Reduction: 2-Hydroxymethyl-6-methoxyphenyl 4-methylbenzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-methoxyphenyl 4-methylbenzoate has gained significant attention in scientific research due to its potential biological activity and various applications. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-Formyl-6-methoxyphenyl 4-methylbenzoate is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound’s aldehyde group may play a crucial role in its biological activity by forming covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate: Similar structure with a bromine atom instead of a hydrogen atom at the 2-position.
2-Chloro-4-formyl-6-methoxyphenyl 4-methylbenzoate: Similar structure with a chlorine atom instead of a hydrogen atom at the 2-position.
Uniqueness
2-Formyl-6-methoxyphenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and formyl groups provide sites for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-6-8-12(9-7-11)16(18)20-15-13(10-17)4-3-5-14(15)19-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVVCFDQYSYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC=C2OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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